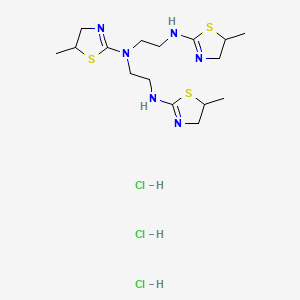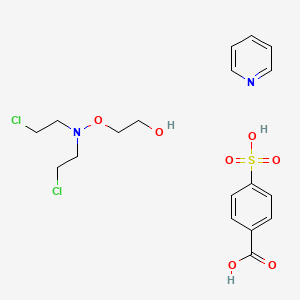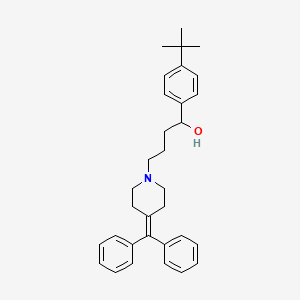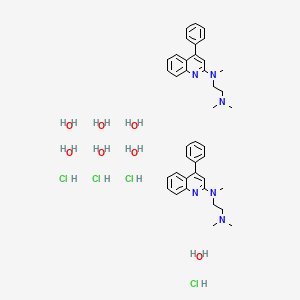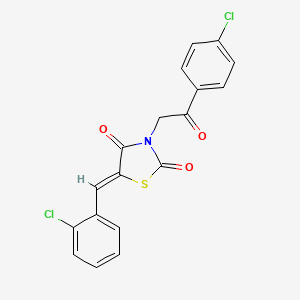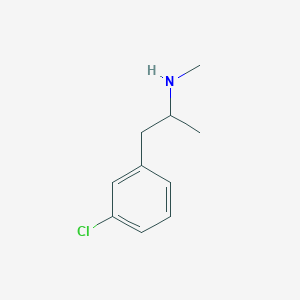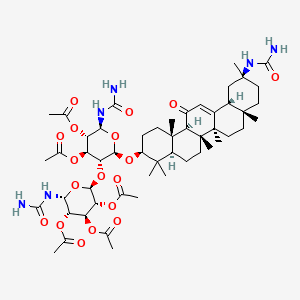
4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure suggests it may have interesting biological activities due to the presence of multiple functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and indole moieties, and the final coupling reactions. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Final Coupling: The final coupling of the different moieties can be achieved using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of amine and indole groups makes it susceptible to oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups can be achieved using common reducing agents.
Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield alcohols or amines.
科学的研究の応用
The compound may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, including binding to receptors or enzymes.
Chemical Research: Use as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of such a compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
4-Piperidinamine Derivatives: Compounds with similar piperidine structures.
N-ethyl-N-(2-pyridinyl) Derivatives: Compounds with similar pyridine moieties.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
179556-34-4 |
|---|---|
分子式 |
C26H35N5O3S |
分子量 |
497.7 g/mol |
IUPAC名 |
N-[2-[4-[ethyl-[3-(2-methylpropyl)pyridin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C26H35N5O3S/c1-5-31(25-19(15-18(2)3)7-6-12-27-25)22-10-13-30(14-11-22)26(32)24-17-20-16-21(29-35(4,33)34)8-9-23(20)28-24/h6-9,12,16-18,22,28-29H,5,10-11,13-15H2,1-4H3 |
InChIキー |
GSMFRJRLFKAMMB-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


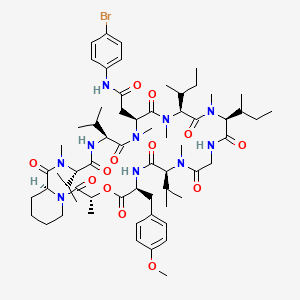
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
